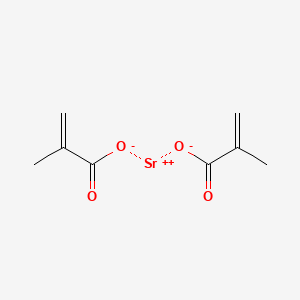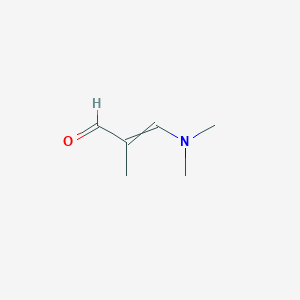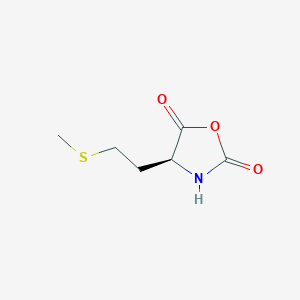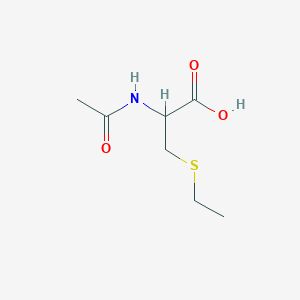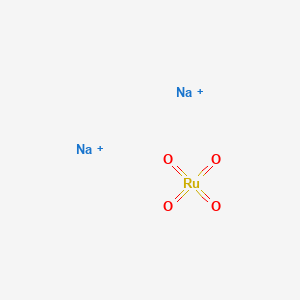
3-ヒドロキシ酪酸エチル-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-Hydroxybutyrate-d5 is a deuterated form of Ethyl 3-Hydroxybutyrate, a compound widely used in organic synthesis and as a chiral building block in pharmaceutical research. The deuterium labeling makes it particularly useful in various scientific studies, including metabolic and pharmacokinetic research.
科学的研究の応用
Ethyl 3-Hydroxybutyrate-d5 is extensively used in scientific research due to its unique properties:
Chemistry: Serves as a chiral building block in the synthesis of complex molecules.
Biology: Used in metabolic studies to trace biochemical pathways.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
作用機序
Target of Action
Ethyl 3-Hydroxybutyrate-d5 (EHB) primarily targets skeletal muscle tissues . It plays a significant role in alleviating skeletal muscle wasting, particularly in conditions like cancer cachexia .
Mode of Action
EHB works by increasing the levels of 3-hydroxybutyrate (3-HB) in the serum and gastrocnemius of mice . This increase in 3-HB levels is achieved through the administration of EHB . The compound interacts with its targets, leading to significant changes such as the alleviation of cachexia-related symptoms, amelioration of skeletal muscle atrophy, and improvement of survival in cachectic mice .
Biochemical Pathways
The administration of EHB affects several biochemical pathways. It promotes the TCA cycle and attenuates proteolysis, leading to the promotion of protein synthesis and the improvement of metabolic homeostasis . Additionally, it reduces inflammation and enhances the antioxidant capacity . These changes in the biochemical pathways result in the anti-cachexia effects of 3-HB treatment .
Pharmacokinetics
Upon administration, EHB is metabolized to increase the levels of 3-HB in the serum and gastrocnemius of mice .
Result of Action
The administration of EHB results in several molecular and cellular effects. It alleviates cachexia-related symptoms, ameliorates skeletal muscle atrophy, and improves survival in cachectic mice . Furthermore, the supplementation of cachectic mice with 3-HB by EHB administration significantly reduces tumor weights, indicating the anti-tumor effects of 3-HB .
生化学分析
Biochemical Properties
Ethyl 3-Hydroxybutyrate-d5 plays a significant role in biochemical reactions, particularly in the context of metabolic studies. This compound is involved in the synthesis and degradation of ketone bodies, which are crucial for energy production in cells. Ethyl 3-Hydroxybutyrate-d5 interacts with several enzymes, including β-hydroxybutyrate dehydrogenase, which catalyzes the oxidation of β-hydroxybutyrate to acetoacetate. This interaction is essential for maintaining the balance of ketone bodies in the body .
Additionally, Ethyl 3-Hydroxybutyrate-d5 has been shown to interact with proteins involved in the regulation of gene expression. For instance, it can inhibit the activity of histone deacetylases, leading to changes in the acetylation status of histones and subsequent alterations in gene expression . This interaction highlights the compound’s potential role in epigenetic regulation.
Cellular Effects
Ethyl 3-Hydroxybutyrate-d5 exerts various effects on different types of cells and cellular processes. In muscle cells, for example, it has been demonstrated to alleviate skeletal muscle atrophy and improve muscle function in cachectic conditions . This effect is attributed to the compound’s ability to enhance protein synthesis and reduce proteolysis, thereby promoting muscle growth and maintenance.
Furthermore, Ethyl 3-Hydroxybutyrate-d5 influences cell signaling pathways and gene expression. It has been shown to activate the tricarboxylic acid cycle, leading to increased energy production and improved metabolic homeostasis . Additionally, the compound can modulate the expression of genes involved in inflammation and oxidative stress, thereby exerting protective effects on cells.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-Hydroxybutyrate-d5 involves several key processes. At the molecular level, this compound binds to and inhibits the activity of histone deacetylases, leading to increased acetylation of histones and changes in gene expression . This inhibition results in the activation of various genes involved in cellular metabolism, inflammation, and stress response.
Ethyl 3-Hydroxybutyrate-d5 also interacts with enzymes such as β-hydroxybutyrate dehydrogenase, facilitating the conversion of β-hydroxybutyrate to acetoacetate . This interaction is crucial for maintaining the balance of ketone bodies and ensuring efficient energy production in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-Hydroxybutyrate-d5 can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the type of cells being studied.
For instance, in in vitro studies, Ethyl 3-Hydroxybutyrate-d5 has been shown to maintain its efficacy in promoting muscle growth and reducing muscle atrophy over several weeks . In in vivo studies, the compound has demonstrated sustained effects on muscle function and metabolic homeostasis, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Ethyl 3-Hydroxybutyrate-d5 can vary with different dosages in animal models. At lower doses, the compound has been shown to enhance muscle function and reduce muscle atrophy without causing significant adverse effects . At higher doses, Ethyl 3-Hydroxybutyrate-d5 may exhibit toxic effects, including liver damage and metabolic disturbances .
Threshold effects have also been observed, where the compound’s efficacy in promoting muscle growth and reducing muscle atrophy plateaus at certain dosages . These findings underscore the importance of optimizing the dosage of Ethyl 3-Hydroxybutyrate-d5 for therapeutic applications to maximize its benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 3-Hydroxybutyrate-d5 is involved in several metabolic pathways, including the synthesis and degradation of ketone bodies. The compound is converted to β-hydroxybutyrate, which is then oxidized to acetoacetate by β-hydroxybutyrate dehydrogenase . This process is essential for maintaining the balance of ketone bodies and ensuring efficient energy production in cells.
Additionally, Ethyl 3-Hydroxybutyrate-d5 can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in the tricarboxylic acid cycle . This modulation leads to increased energy production and improved metabolic homeostasis, highlighting the compound’s potential role in metabolic regulation.
Transport and Distribution
The transport and distribution of Ethyl 3-Hydroxybutyrate-d5 within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through monocarboxylate transporters, which facilitate its entry into the cytoplasm . Once inside the cell, Ethyl 3-Hydroxybutyrate-d5 can bind to proteins involved in its metabolism and distribution, ensuring its proper localization and accumulation.
In tissues, Ethyl 3-Hydroxybutyrate-d5 is distributed to various organs, including the liver, muscles, and brain . This distribution is crucial for the compound’s systemic effects on cellular metabolism and function.
Subcellular Localization
Ethyl 3-Hydroxybutyrate-d5 exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in its metabolism . Additionally, Ethyl 3-Hydroxybutyrate-d5 can be found in the mitochondria, where it participates in the tricarboxylic acid cycle and energy production .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-Hydroxybutyrate-d5 can be synthesized through the bioreduction of ethyl acetoacetate using recombinant Escherichia coli cells. This process involves the use of eco-friendly ionic liquids as cosolvents, which enhance the solubility of water-insoluble substrates and improve the membrane permeability of the cells . Another method involves a two-step enzymatic resolution process, where racemic Ethyl 3-Hydroxybutyrate is acetylated with vinyl acetate, followed by alcoholysis with ethanol to derive optically pure Ethyl 3-Hydroxybutyrate .
Industrial Production Methods
Industrial production of Ethyl 3-Hydroxybutyrate-d5 often involves microbial fermentation and esterification processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound without generating intermediate by-products .
化学反応の分析
Types of Reactions
Ethyl 3-Hydroxybutyrate-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like palladium.
Major Products
Oxidation: Produces 3-oxobutyric acid ethyl ester.
Reduction: Yields 3-hydroxybutanol.
Substitution: Results in various substituted esters depending on the reagents used.
類似化合物との比較
Ethyl 3-Hydroxybutyrate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Ethyl 3-Hydroxybutyrate: The non-deuterated form, commonly used in similar applications but lacks the benefits of deuterium labeling.
Methyl 3-Hydroxybutyrate: Another ester variant used in organic synthesis.
3-Hydroxybutyric Acid: The free acid form, used in various biochemical studies.
Ethyl 3-Hydroxybutyrate-d5 stands out due to its enhanced stability and traceability in metabolic studies, making it a valuable tool in scientific research.
特性
CAS番号 |
1206486-01-2 |
|---|---|
分子式 |
C₆H₇D₅O₃ |
分子量 |
137.19 |
同義語 |
3-Hydroxy-butanoic Acid Ethyl Ester-d6; 3-hydroxy-butyric acid ethyl ester-d6; β-Hydroxy-butyric Acid Ethyl Ester-d6; (±)-3-Hydroxybutanoic acid ethyl ester-d6; (±)-Ethyl 3-hydroxybutyrate-d6; 3-Hydroxybutanoic acid ethyl ester-d6; 3-Hydroxybutyric a |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


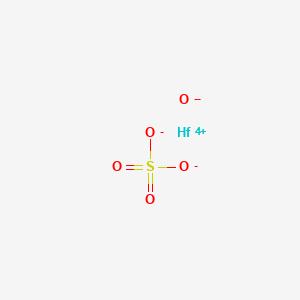
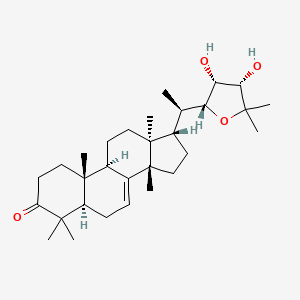
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)
